2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde
Overview
Description
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is a synthetic organic compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring The compound’s structure is characterized by the presence of a trityl-protected imidazole moiety, which is a common protective group used in organic synthesis to prevent unwanted reactions at the imidazole nitrogen
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties and are key components to functional molecules used in various applications .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced using sulfur tetrafluoride or sulfuryl difluoride in diethyl ether at low temperatures, followed by a gradual increase to room temperature.
Trityl Protection: The imidazole nitrogen is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected imidazole.
Aldehyde Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzoic acid.
Reduction: 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-Chloro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is unique due to the presence of both a fluoro group and a trityl-protected imidazole ring. The fluoro group can enhance the compound’s reactivity and binding affinity, while the trityl protection provides stability during synthetic transformations .
Properties
IUPAC Name |
2-fluoro-6-(1-tritylimidazol-4-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O/c30-27-18-10-17-25(26(27)20-33)28-19-32(21-31-28)29(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVOKSJOOBNPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=C(C(=CC=C5)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182285 | |
Record name | 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402838-09-8 | |
Record name | 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402838-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.